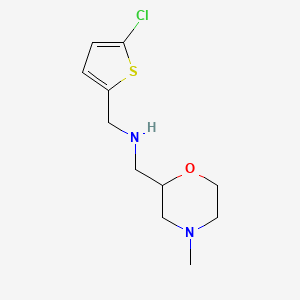
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at position 4 and a dimethyl substitution at positions 1 and 3 on the pyrazole ring. The compound also features an amino group linked to a propane-1,2-diol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-4-nitro-1h-pyrazole can be synthesized by reacting hydrazine with 1,3-dimethyl-4-nitro-1,3-diketone under acidic conditions.
Amination: The amino group is introduced by reacting the synthesized pyrazole with an appropriate amine, such as 3-aminopropane-1,2-diol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or carboxylic acids.
Reduction: Products may include amino derivatives.
Substitution: Products will depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
科学研究应用
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-4-nitro-1h-pyrazole: Similar in structure but lacks the amino and propane-1,2-diol moieties.
3-Amino-1,2-propanediol: Similar in structure but lacks the pyrazole ring and nitro group.
Uniqueness
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is unique due to the combination of the pyrazole ring with a nitro group and an amino-propane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C8H14N4O4 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
3-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C8H14N4O4/c1-5-7(12(15)16)8(11(2)10-5)9-3-6(14)4-13/h6,9,13-14H,3-4H2,1-2H3 |
InChI 键 |
LRTKTULKGVYGRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NCC(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





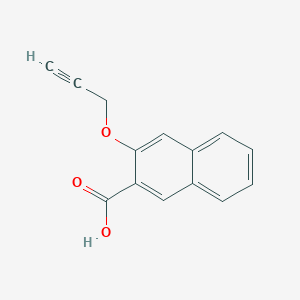

![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
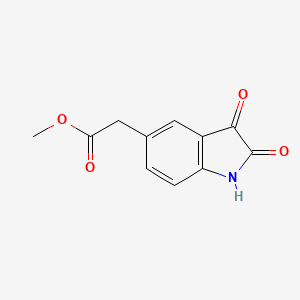
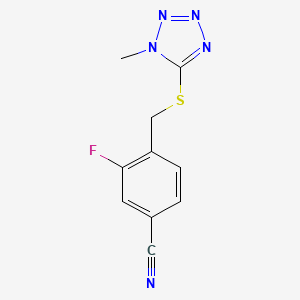

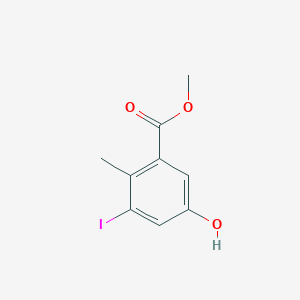
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)

